9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one synthesis pathway
9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathways for Pranlukast, a potent cysteinyl leukotriene receptor antagonist. The document details various synthetic strategies, outlines key chemical intermediates, and presents detailed experimental protocols. All quantitative data from the cited literature has been compiled into structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of pharmaceutical compounds.
Introduction
Pranlukast, with the chemical name 9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one, is a selective antagonist of the cysteinyl leukotriene receptor-1.[1] It is utilized in the treatment of bronchial asthma and allergic rhinitis by inhibiting the bronchoconstriction and inflammatory effects of leukotrienes.[2] The synthesis of Pranlukast involves a multi-step process, and various routes have been developed to improve yield, purity, and cost-effectiveness. This guide consolidates the available scientific literature to present a detailed examination of its synthesis.
Overview of Synthetic Strategies
Several synthetic routes for Pranlukast have been reported, primarily focusing on the efficient construction of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the side chains. A common strategy involves the synthesis of two key intermediates: a substituted pyrido[1,2-a]pyrimidine core and a phenoxy-containing side chain, which are then coupled.
A prevalent pathway involves the reaction of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with a derivative of 4-(4-phenylbutoxy)benzoic acid.[3][4] Alternative approaches focus on constructing the chromone ring system from precursors like 3-amino-2-hydroxyacetophenone.[4] The tetrazole moiety is typically introduced by the reaction of a nitrile precursor with an azide salt.[5][6]
Key Intermediates and Their Synthesis
The successful synthesis of Pranlukast relies on the efficient preparation of several key intermediates.
-
3-Amino-2-hydroxyacetophenone: This intermediate is crucial for building the chromone core of Pranlukast.[4]
-
4-(4-Phenylbutoxy)benzoic acid: This intermediate forms the side chain that is essential for the pharmacological activity of Pranlukast.[4] Its synthesis often starts from tetrahydrofuran, which undergoes ring-opening, Friedel-Crafts alkylation, bromination, and etherification.[7]
-
Ethyl 1H-tetrazole-5-carboxylate: This reagent is used to introduce the tetrazole ring, a critical pharmacophore, into the final molecule.[4][8]
Detailed Synthesis Pathway
A widely reported synthesis of Pranlukast is detailed below, involving the coupling of key intermediates followed by cyclization to form the final product.
Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid
The synthesis of this key side-chain intermediate can be initiated from tetrahydrofuran. The process involves several steps, including ring-opening and subsequent reactions to build the final acid.[7]
Step 2: Synthesis of 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone
4-(4-Phenylbutoxy)benzoic acid is reacted with 3-amino-2-hydroxyacetophenone to form an amide linkage.[7]
Step 3: Formation of the Pyrido[1,2-a]pyrimidin-4-one Ring and Introduction of the Tetrazole Moiety
The product from the previous step is then reacted with ethyl 1H-tetrazole-5-carboxylate, followed by cyclization to yield Pranlukast.[7] An alternative final step involves the reaction of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one with sodium azide and aluminum chloride to form the tetrazole ring.[6]
Experimental Protocols
Synthesis of 4-chloro-butan-1-ol from Tetrahydrofuran
-
Procedure: Tetrahydrofuran (144g, 2.0mol) and concentrated hydrochloric acid (600g, 6.0mol) are mixed in a 1 L three-necked flask. The mixture is heated to 60-65°C for 6 hours. After cooling, the organic layer is separated, washed with brine to neutrality, dried with anhydrous magnesium sulfate, and filtered. The excess tetrahydrofuran is removed by condensation, and the residue is distilled under vacuum to yield 4-chloro-butan-1-ol.
-
Yield: 152g (70%).
Synthesis of 3-[4-(4-phenylbutoxy)benzamide]-2-hydroxyacetophenone
-
Procedure: 4-(4-Phenylbutoxy)benzoic acid (13.5g, 0.05mol) is mixed with toluene (50mL) and DMF (0.125mL). Thionyl chloride (6.60g, 0.05mol) is added, and the mixture is heated to 60-75°C for 30 minutes. The cooled mixture is then added dropwise to a toluene solution of 3-amino-2-hydroxyacetophenone. The reaction proceeds for 3-10 hours. After cooling, the pH is adjusted to neutral with dilute hydrochloric acid, and the product is extracted with toluene. The solvent is removed by rotary evaporation to yield the product.[9]
-
Yield: Quantitative data not specified in the provided context.
Synthesis of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Pranlukast)
-
Procedure: A mixture of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one (1.00 g, 2.65 mmol), aluminum chloride (0.97 g, 7.27 mmol), and sodium azide (1.43 g, 21.99 mmol) in 20 ml of tetrahydrofuran is heated under reflux for 2 hours. After cooling, the reaction solution is diluted with ice water and acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration and dried. The crude product is then purified by dissolving in methanol with potassium hydroxide, filtering, and reprecipitating by cooling. The potassium salt is then neutralized with hydrochloric acid to yield the final product.[6]
-
Yield: 0.78 g (97% from the potassium salt).[6]
-
Melting Point: 268°-271° C (decomposition).[6]
Quantitative Data Summary
| Step/Compound | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 4-chloro-butan-1-ol | Tetrahydrofuran | Concentrated HCl, 60-65°C, 6h | 70 | - | |
| Pranlukast | 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one | AlCl₃, NaN₃, THF, reflux 2h; then KOH/MeOH and HCl | 74 (potassium salt), 97 (from salt) | 268-271 (dec.) | [6] |
Visualizations
Overall Synthesis Pathway of Pranlukast
References
- 1. medkoo.com [medkoo.com]
- 2. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106588897A - New preparation method of Pranlukast - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
